molecular formula C9H12O2 B2459769 4-Methoxy-2,5-dimethylphenol CAS No. 4962-28-1

4-Methoxy-2,5-dimethylphenol

Cat. No.: B2459769
CAS No.: 4962-28-1
M. Wt: 152.193
InChI Key: JGKJUMWLTZYPPE-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2,5-dimethylphenol can be synthesized through several methods. One common approach involves the methylation of 2,5-dimethylphenol using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the use of diazomethane for the methylation of 2,5-dimethylphenol. This reaction is carried out under controlled conditions to avoid the formation of by-products.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale methylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or aluminum chloride is common to facilitate the methylation reaction.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can be replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride under mild conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

4-Methoxy-2,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential antimicrobial and antioxidant properties. It is used in various biological assays to study its effects on microbial growth and oxidative stress.

    Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals. It is also used as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,5-dimethylphenol involves its interaction with various molecular targets. The methoxy and methyl groups on the benzene ring influence its reactivity and interaction with enzymes and receptors. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage.

In biological systems, this compound can inhibit the growth of certain microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. Its antioxidant properties also contribute to its potential therapeutic effects by reducing oxidative stress and inflammation.

Comparison with Similar Compounds

4-Methoxy-2,5-dimethylphenol can be compared with other similar compounds, such as:

    2,5-Dimethylphenol: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxyphenol: Lacks the methyl groups, leading to variations in its chemical properties and uses.

    2,4-Dimethylphenol:

The uniqueness of this compound lies in the combination of the methoxy and methyl groups, which confer specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

4-methoxy-2,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJUMWLTZYPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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